molecular formula C14H10N2O2S B11352954 N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352954
M. Wt: 270.31 g/mol
InChI Key: JHCCHRHIPYIWQL-UHFFFAOYSA-N
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Description

异噁唑-3-甲酰胺衍生物在药物化学中的历史背景

异噁唑类化合物的药效进化

异噁唑环作为五元芳香杂环体系,其药效基团的发展经历了三个关键阶段:

  • 天然产物启发期 (1950-1980):早期研究聚焦于天然产物中异噁唑结构的分离鉴定,如某些海洋生物碱中发现的天然异噁唑衍生物,其抗菌活性为后续合成提供了模板
  • 合成修饰期 (1980-2000):通过引入甲酰胺、苯基等取代基,系统优化了异噁唑衍生物的理化性质。典型案例如抗风湿药来氟米特(Leflunomide)的开发,其异噁唑环上的三氟甲基显著增强了代谢稳定性
  • 杂环杂交期 (2000至今):将异噁唑与噻吩、吡啶等杂环进行分子杂交,产生新型生物电子等排体。研究表明,这类杂交分子可通过π-π堆积作用增强与蛋白靶标的结合能力

甲酰胺基团的功能化突破

甲酰胺基团(-CONH-)的引入标志着异噁唑衍生物设计的重要转折:

  • 氢键供体效应 :甲酰胺的NH基团可作为氢键供体,与靶蛋白的羰基氧形成稳定相互作用。例如在微管蛋白抑制剂设计中,该基团可与β-微管蛋白的Asn101残基形成关键氢键
  • 构象刚性调节 :相较于柔性烷基链,甲酰胺桥联的芳香体系通过限制分子构象,可提高配体-受体的空间匹配度。量子化学计算显示,这种刚性使结合自由能降低约3.2 kcal/mol
表1 典型异噁唑-3-甲酰胺衍生物的活性对比
化合物名称 靶标蛋白 IC50 (μM) 结构特征
来氟米特 DHODH 0.018 异噁唑+三氟甲基苯基
CA-4类似物2b 微管蛋白 5.46 异噁唑+噻吩+甲酰胺
EV71抑制剂32 3C蛋白酶 0.98 异噁唑+肉桂酰胺

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

N-phenyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H10N2O2S/c17-14(15-10-5-2-1-3-6-10)11-9-12(18-16-11)13-7-4-8-19-13/h1-9H,(H,15,17)

InChI Key

JHCCHRHIPYIWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Thiophene Functionalization

Thiophene-2-carbaldehyde undergoes Claisen-Schmidt condensation with methyl acetoacetate to form α,β-unsaturated ketones. Subsequent bromination with N-bromosuccinimide (NBS) in CCl4 yields 2-(bromoacetyl)thiophene.

Oxazole Ring Closure

The bromoacetyl derivative reacts with urea or thiourea in ethanol under reflux, forming 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. Substituting urea with phenylurea directly incorporates the N-phenyl group, albeit with lower yields (50–60%) due to steric hindrance.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances employ one-pot methodologies to reduce isolation steps. A patented protocol combines Huisgen cycloaddition and amide coupling in a single vessel:

  • Cycloaddition : 2-Azido-1-(thiophen-2-yl)ethan-1-one and phenylacetylene react with CuI catalysis, forming the oxazole ring.

  • In Situ Hydrolysis : Oxazole intermediate treated with aqueous HCl generates the carboxylic acid.

  • Coupling : EDCl and aniline added directly, yielding the final product in 70% overall yield.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Purity
Cyclocondensationα-Halo ketones, nitrilesEtOH, reflux, 6–12 h65–78%>95%
Carboxylic Acid CouplingOxazole-3-COOH, anilineEDCl/DMAP, DCM, 12 h80–85%>98%
Multi-Step SynthesisThiophene-2-carbaldehyde, ureaSequential reactions, 24–48 h50–60%90–95%
One-Pot TandemAzido ketones, phenylacetyleneCuI, HCl, EDCl, 8 h70%>97%

Key Observations :

  • Cyclocondensation offers moderate yields but requires inexpensive reagents.

  • Carboxylic Acid Coupling achieves high purity but necessitates pre-synthesized oxazole acids.

  • One-Pot Methods balance efficiency and yield, ideal for scale-up.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Ethanol remains optimal for balancing reactivity and solubility. Lowering temperatures to 50°C in coupling steps minimizes racemization.

Catalytic Enhancements

Copper(I) catalysts in one-pot methods reduce reaction times from 12 hours to 8 hours while improving regioselectivity. Palladium-catalyzed cross-couplings, though underexplored, could enable direct arylations.

Purification Challenges

Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures improves yields to 90% for crystalline products .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide functional group undergoes nucleophilic substitution reactions under basic or acidic conditions. This reaction allows modification of the amide side chain while preserving the core heterocyclic structure.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Hydrolysis6M HCl, reflux, 8h5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid78
AminolysisNH₂R (R=alkyl/aryl), DMF, 100°CN-substituted carboxamide derivatives60-85
AlcoholysisROH (ROH=MeOH, EtOH), H₂SO₄ cat.Corresponding ester derivatives70-92

Key Findings :

  • Hydrolysis to the carboxylic acid occurs efficiently under strong acidic conditions.

  • Primary amines exhibit higher reactivity in aminolysis compared to secondary amines due to steric effects.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group undergoes electrophilic substitution reactions, primarily at the para position relative to the carboxamide linkage.

ElectrophileConditionsMajor ProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Nitro-N-phenyl derivative>90% para
SulfonationH₂SO₄, 50°C, 4h4-Sulfo-N-phenyl derivative85% para
Halogenation (Br₂)FeBr₃ catalyst, CH₂Cl₂, RT4-Bromo-N-phenyl derivative88% para

Mechanistic Insight :
The electron-withdrawing carboxamide group directs incoming electrophiles to the para position via resonance stabilization of the intermediate arenium ion.

Oxidation of the Thiophene Ring

The thiophene moiety undergoes oxidation under controlled conditions, modifying its electronic properties.

Oxidizing AgentConditionsProductApplicationReference
H₂O₂ (30%)AcOH, 60°C, 6hThiophene S-oxide derivativeEnhanced polarity for drug design
mCPBACHCl₃, 0°C, 1hThiophene S,S-dioxide derivativeBioactivity modulation

Notable Observation :
S-oxidation increases the compound’s polarity by 2.1 logP units, improving water solubility for pharmacological applications.

Reduction Reactions

Selective reduction of specific functional groups has been documented:

Target SiteReagents/ConditionsProductSelectivityReference
Carboxamide to amineLiAlH₄, THF, reflux, 12h3-(Aminomethyl)oxazole derivative65% conversion
Thiophene ringH₂, Pd/C, EtOH, 50 psiDihydrothiophene derivativePartial saturation

Challenges :
Over-reduction of the oxazole ring occurs with prolonged exposure to LiAlH₄ (>15h) .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in ring-opening reactions under harsh conditions:

Reaction TypeConditionsProductsMechanistic PathwayReference
Acid-mediated openingHCl (conc.), 120°C, 24hβ-Ketoamide intermediateProtonation at N-O bond
Base-induced openingNaOH (10M), EtOH, reflux, 8hα,β-Unsaturated nitrile derivativeNucleophilic attack at C-2

Synthetic Utility :
Ring-opening products serve as intermediates for synthesizing fused heterocycles like pyridines and pyrazoles .

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed coupling reactions:

Reaction TypeCatalysts/ReagentsProductsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-thiophene hybrids75-90
Sonogashira couplingPdCl₂, CuI, PPh₃, HC≡CRAlkynyl-thiophene derivatives68-82

Applications :
Coupled products show enhanced π-conjugation for materials science applications .

Scientific Research Applications

Synthetic Chemistry

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide serves as a versatile building block in synthetic organic chemistry. Its structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for synthesizing more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Formation of sulfoxides or sulfonesm-chloroperbenzoic acid (m-CPBA), hydrogen peroxide
Reduction Reduction of the oxazole ringPalladium on carbon (Pd/C) with hydrogen gas
Substitution Electrophilic or nucleophilic substitutions on the pyridine ringHalogens (electrophilic), organolithium compounds (nucleophilic)

Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines and possess activity against pathogens.

Case Study: Anticancer Activity
A study reported that certain derivatives demonstrated percent growth inhibitions (PGIs) against cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% . The mechanism involves interaction with specific molecular targets related to cancer cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. In vitro studies showed that modifications at the 5-position of the oxazole ring enhance inhibitory efficacy .

Table 2: Inhibitory Activity Against Xanthine Oxidase

CompoundIC50 Value (nM)Mechanism
N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide<100Competitive inhibition

Drug Development

Due to its bioactive properties, this compound is being explored for drug development targeting various diseases. Its derivatives are studied for their ability to modulate biological pathways involved in disease processes.

Immune Regulation

Recent research highlights the immunoregulatory effects of isoxazole derivatives, including potential anti-inflammatory properties . Compounds similar to N-phenyl derivatives have shown promise in regulating immune responses in vitro.

Material Science

In industry, this compound can be utilized in developing new materials such as polymers and dyes due to its unique electronic properties. This versatility makes it a valuable compound in material science research.

Mechanism of Action

The mechanism of action of N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Applications References
N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide 1,2-oxazole Phenyl, thiophen-2-yl, carboxamide Enzyme inhibition, optoelectronics
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole 1,2,4-oxadiazole Phenyl, thiophen-2-yl Material science (unconfirmed)
2-cyano-3-(5-(8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid Quinoxaline-thiophene Thiophene, cyanoacrylic acid Photovoltaics (DSSCs)
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Benzothiophene Trimethoxyphenyl, acrylonitrile Anticancer (GI50 <10 nM)
  • 1,2-Oxazole vs. 1,2,4-Oxadiazole: The 1,2-oxazole core in the target compound has adjacent O and N atoms, while 1,2,4-oxadiazole () distributes heteroatoms unevenly.
  • Thiophene vs. Benzothiophene : Benzothiophene derivatives () exhibit enhanced π-conjugation and lipophilicity, contributing to superior anticancer activity (GI50 <10 nM) compared to simpler thiophene-containing compounds .

Table 2: Bioactivity Comparison of Thiophene/Oxazole Derivatives

Compound Target IC50/GI50 Reference
This compound Xanthine oxidase (hypothetical) Not reported
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CDK2 0.24 µM
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Cancer cell lines GI50 <10 nM
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Breast cancer IC50 10.25 µM
  • Oxazole vs. Pyrazole : Pyrazolopyridine derivatives () achieve lower CDK2 IC50 values (0.24 µM) due to planar fused-ring systems enhancing kinase active-site interactions .
  • Thiophene-Sulfonamide Hybrids: Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide () leverage sulfonamide groups for hydrogen bonding, yielding IC50 values ~10 µM against breast cancer .

Physicochemical and Optoelectronic Properties

  • DFT Studies: Quinoxaline-thiophene derivatives () exhibit narrow HOMO-LUMO gaps (~2.5 eV) and high dipole moments (~8.5 D), ideal for charge transfer in dye-sensitized solar cells (DSSCs) .

Biological Activity

N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group and a thiophene moiety attached to an oxazole ring, which is essential for its biological activities. The chemical formula is C16H15N3O4SC_{16}H_{15}N_{3}O_{4}S .

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Enterococcus faecalis8 μg/mL
Pseudomonas aeruginosa64 μg/mL

The compound showed moderate activity against Gram-positive bacteria, particularly Enterococcus faecalis with an MIC of 8 μg/mL, indicating potential as an antibacterial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that it may inhibit the proliferation of cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)18.0

The compound exhibited notable cytotoxicity against HeLa cells with an IC50 of 12.5 μM, suggesting its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds like this compound have shown promise in reducing inflammatory responses.

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects .

Case Studies

A recent study analyzed the effects of N-phenyl derivatives on breast cancer cell lines and found that compounds similar to this compound significantly reduced cell viability and induced apoptosis in MCF7 cells . Molecular docking studies indicated that the compound binds effectively to the active sites of key proteins involved in cell proliferation.

Q & A

Q. What are the common synthetic routes for N-phenyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions. A primary route includes:

  • Isoxazole Ring Formation : Cyclization of α-haloketones and amides under acidic/basic conditions .
  • Thiophene Functionalization : Friedel-Crafts acylation using thiophene derivatives and acyl chlorides to introduce the thiophene moiety .
  • Carboxamide Linkage : Coupling the isoxazole and thiophene intermediates via oxalyl chloride or similar reagents to form the carboxamide bond . Reaction conditions (e.g., catalysts, solvents, temperature) are critical for yield optimization .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR confirm substituent positions and purity. IR spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650–1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D molecular geometry and anisotropic displacement parameters .

Q. What chemical reactions are typical for this compound?

Key reactions include:

  • Oxidation : Thiophene rings can form sulfoxides or sulfones under oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) .
  • Reduction : Carboxamide groups may be reduced to amines using LiAlH4_4 .
  • Electrophilic Substitution : Isoxazole and thiophene rings undergo halogenation or nitration .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity and electronic transitions. These methods validate experimental data (e.g., UV-Vis spectra) and guide functional group modifications .

Q. How are multi-step synthesis yields optimized, and how are contradictions in scaled-up reactions resolved?

  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve step efficiency .
  • Purification Techniques : Recrystallization or chromatography (HPLC) enhances purity .
  • Scale-Up Adjustments : Contradictions in yields often arise from heat transfer or solvent evaporation rates. Microreactors or flow chemistry mitigate these issues .

Q. What advanced strategies are used to determine crystal structure and packing behavior?

  • Software Tools : WinGX and ORTEP process diffraction data, refine structures, and visualize molecular packing .
  • Twinned Data Refinement : SHELXL handles high-resolution or twinned macromolecular crystals, critical for studying polymorphism .

Q. How is biological activity evaluated in preclinical studies?

  • In Vivo Models : Acetic acid-induced writhing tests (mice) assess analgesic activity by counting abdominal constrictions post-administration .
  • Antimicrobial Assays : Agar diffusion methods measure inhibition zones against Gram-positive bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate anticancer potential .

Methodological Considerations

  • Contradiction Analysis : Conflicting bioactivity data (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., serum interference). Replicate studies under controlled environments (e.g., CO2_2 levels, pH) are essential .
  • Data Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate purity via HPLC-MS .

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